![molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0](/img/structure/B1278164.png)
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS number 405224-24-0 . It is a common fragment used in the synthesis of kinase inhibitors . The free amino moiety of 1H-pyrazolo[3,4-b]pyridin-3-amine plays an essential role in the anti-proliferative activities .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
Molecular Structure Analysis
The structure of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazole ring fused with a pyridine ring . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are typically associated with its role as a building block in the synthesis of kinase inhibitors . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is 198.02 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agents
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of interest in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . This resemblance allows it to interact with various biological targets, making it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential as kinase inhibitors, which could be effective in treating cancers and other diseases where kinase signaling is dysregulated .
Agriculture: Pesticide Development
In the agricultural sector, the compound’s derivatives could be utilized to develop novel pesticides. The bromine atom present in the compound provides opportunities for further chemical modifications, potentially leading to the creation of pesticides that are more selective and environmentally friendly .
Material Science: Advanced Material Synthesis
The brominated heterocycle of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can serve as a building block in the synthesis of advanced materials. Its incorporation into polymers or small molecules could impart unique electronic properties, useful in the development of organic semiconductors or photovoltaic materials .
Environmental Science: Analytical and Detection Tools
This compound could play a role in environmental science as part of analytical tools for detecting pollutants or toxins. Its reactivity and ability to form stable complexes with metals can be leveraged in designing sensors or assays for monitoring environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a candidate for studying enzyme inhibition. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new inhibitors for therapeutic use .
Pharmacology: Drug Discovery and Development
The compound’s potential in pharmacology is significant, particularly in drug discovery and development. It can be used to create libraries of compounds for high-throughput screening against various disease targets. Its modifiable structure enables the optimization of pharmacokinetic and pharmacodynamic properties, essential in the early stages of drug development .
Mechanism of Action
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the ATP pocket of the TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
It’s known that the compound has a molecular weight of 213035 , which could influence its absorption, distribution, metabolism, and excretion
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and differentiation, which can potentially prevent the development of cancers caused by the overexpression and continuous activation of TRKs .
Future Directions
properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNUTEUZXZIYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431469 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
405224-24-0 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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